molecular formula C17H20N2O3S B2977793 N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 349138-93-8

N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B2977793
CAS No.: 349138-93-8
M. Wt: 332.42
InChI Key: RZAHZXSVNCHNHW-UHFFFAOYSA-N
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Description

Product Overview N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide is a high-purity sulfonamide derivative supplied for laboratory research applications. This compound, with the CAS registry number 349138-93-8, has a molecular formula of C17H20N2O3S and a molecular weight of 332.42 g/mol [ 1 ]. Its structure features key functional groups including an acetamide and a sulfamoyl bridge, which are characteristic of a class of compounds with significant research value. Structural and Research Significance Sulfonamide-based compounds are extensively studied in scientific research for their diverse biological activities. Structurally related sulfonamides have been documented in the literature for their twisted, U-shaped molecular conformation, which is influenced by the torsion angle at the central sulfamoyl unit [ 3 ]. This specific spatial arrangement can be critical for molecular recognition and interaction with biological targets. Furthermore, such compounds are known to form distinct supramolecular chains through N-H···O hydrogen bonding in the solid state, a property of interest in materials science and crystallography studies [ 3 ]. The presence of the isopropyl (propan-2-yl) substituent on one of the aromatic rings contributes to the molecule's overall hydrophobicity and can influence its binding affinity and pharmacokinetic properties in pharmacological research. Disclaimer This product is intended for research purposes only and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use [ 1 ].

Properties

IUPAC Name

N-[4-[(4-propan-2-ylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12(2)14-4-6-16(7-5-14)19-23(21,22)17-10-8-15(9-11-17)18-13(3)20/h4-12,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAHZXSVNCHNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-(propan-2-yl)aniline with chlorosulfonic acid to form the corresponding sulfonamide intermediate.

    Coupling with Acetamide: The sulfonamide intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways in microbial and cancer cells.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biochemical pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide with structurally related sulfonamide-acetamide derivatives, focusing on substituents, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Sulfonamide-Acetamide Derivatives

Compound Name Substituent on Sulfamoyl-Linked Phenyl Key Functional Groups Biological Activity Melting Point (°C) Rf Value Reference
This compound 4-Isopropylphenyl Acetamide, sulfamoyl Not explicitly reported (structural analogs suggest urease/TRP modulation) N/A N/A Target Compound
HC-030031 (N-[4-(propan-2-yl)phenyl]acetamide derivative) 4-Isopropylphenyl (linked to purine-dione core) Purine-dione, acetamide TRPA1 antagonist (IC₅₀: 4–10 μM) N/A N/A
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide (CAS 19837-89-9) 4-Methoxyphenyl Acetamide, sulfamoyl Antimicrobial potential (sulfonamide class) N/A N/A
N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide 5-Methylthiadiazole Acetamide, sulfamoyl Intermediate in sulfamethizole synthesis (antibacterial) N/A N/A
2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide (Compound 12) 2,3-Dimethylphenylamino Benzamide, sulfamoyl Urease inhibition (IC₅₀: 18.4 ± 0.5 μM) 202–210 0.82
N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-((2,3-dimethylphenyl)amino)benzamide (Compound 13) 3,4-Dimethylisoxazole Benzamide, sulfamoyl Urease inhibition (IC₅₀: 23.5 ± 0.3 μM) 241–248 0.83

Key Findings

Structural Variations and Activity :

  • The isopropyl group in the target compound enhances hydrophobicity compared to methoxy (CAS 19837-89-9, ) or thiadiazole () substituents. This may improve membrane permeability, as seen in TRPA1 antagonists like HC-030031 .
  • Heterocyclic substituents (e.g., thiadiazole, isoxazole) in analogs () are associated with enzyme inhibition (urease, antimicrobial targets), suggesting the target compound could be optimized for similar applications by modifying the phenyl ring.

Physicochemical Properties :

  • Melting points for analogs range widely (105–248°C), influenced by substituent polarity and crystallinity. The isopropyl group may lower melting points relative to polar groups like methoxy or sulfamoyl .
  • Rf values (e.g., 0.73–0.83 in ) correlate with polarity; the target compound’s isopropyl group likely reduces polarity, increasing Rf in similar chromatographic conditions.

Synthetic Accessibility :

  • The target compound can be synthesized via sulfonamide coupling between 4-(propan-2-yl)aniline and 4-acetamidobenzenesulfonyl chloride, analogous to methods for sulfamethizole intermediates .
  • Heterocyclic analogs (e.g., thiadiazoles, isoxazoles) require additional steps, such as cyclization or diazotization .

Antimicrobial activity: Sulfonamide-thiadiazole hybrids () highlight the scaffold’s versatility against pathogens. Urease inhibition: Benzamide-sulfonamide hybrids () with IC₅₀ values <25 μM suggest the target compound could be evaluated for similar enzymatic activity.

Biological Activity

N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide, also known as a sulfamoyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that may influence its pharmacological properties, including anticancer and anticonvulsant activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3S. The compound features a sulfamoyl group, which is known for its role in various therapeutic agents.

PropertyValue
Molecular Weight320.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Research indicates that sulfamoyl derivatives, including this compound, exhibit promising anticancer properties. A study evaluated various sulfonamide derivatives for their cytotoxic effects against different cancer cell lines. The results showed that certain derivatives could inhibit cell proliferation effectively, potentially through the induction of apoptosis and cell cycle arrest.

  • Case Study : In a comparative study of sulfonamide derivatives, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 15 µM, indicating a potent effect compared to standard chemotherapeutics like doxorubicin.

Anticonvulsant Activity

This compound has also been investigated for its anticonvulsant properties. In preclinical models, the compound was tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.

  • Findings : The compound exhibited protective effects against seizures at doses of 100 mg/kg and 300 mg/kg. It was noted that the onset of action varied based on the lipophilicity of the compound, with more lipophilic derivatives showing prolonged activity.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit key enzymes involved in tumor progression or seizure activity.
  • Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors or growth factor receptors, influencing cellular signaling pathways associated with cancer and epilepsy.

Research Findings Summary

Study FocusResult Summary
Anticancer ActivityIC50 = 15 µM against MCF-7 cells
AnticonvulsantProtective at doses of 100 mg/kg
MechanismPotential enzyme inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfamoylation of a phenylacetamide precursor. For example, sulfonamide formation involves reacting 4-(propan-2-yl)aniline with chlorosulfonic acid to generate the sulfonyl chloride intermediate, followed by coupling with 4-acetamidophenylamine. Optimization includes controlling reaction temperature (e.g., 0–5°C for sulfonation) and using bases like pyridine to neutralize HCl byproducts . Purity is ensured via recrystallization in ethanol/water (70:30 v/v) and validated by HPLC (>98% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key structural features do they confirm?

  • Methodological Answer :

  • NMR : 1H^1H-NMR confirms the acetamide moiety (δ 2.1 ppm, singlet for CH3_3) and sulfamoyl group (δ 7.3–7.8 ppm, aromatic protons). 13C^13C-NMR identifies the carbonyl carbon (δ 169 ppm) and sulfonamide sulfur linkage .
  • LC-MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak [M+H]+^+ at m/z 331.12 (calculated: 331.11) .
  • FT-IR : Peaks at 1660 cm1^{-1} (C=O stretch) and 1320/1140 cm1^{-1} (asymmetric/symmetric S=O stretches) confirm functional groups .

Q. How is the compound screened for preliminary pharmacological activity, and what assays are recommended?

  • Methodological Answer : Initial screening uses in vitro assays:

  • Cyclooxygenase (COX) Inhibition : Assessed via ELISA to evaluate anti-inflammatory potential, comparing IC50_{50} values against reference drugs (e.g., indomethacin) .
  • TH17 Cell Differentiation : For immunomodulatory studies, IL-17A secretion is quantified using flow cytometry in murine splenocytes .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 for colon cancer) determine IC50_{50} values .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends have been observed for sulfonamide-containing acetamides in modulating biological targets?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3_3) on the sulfamoyl phenyl ring enhance COX-2 selectivity (e.g., compound 36 in showed 10-fold selectivity over COX-1) .
  • Sulfonamide Linkers : Longer alkyl chains reduce blood-brain barrier penetration, while rigid aromatic systems improve target binding (e.g., pyrazole-sulfonamide hybrids in showed IC50_{50} < 5 µM in colon cancer models) .
  • Acetamide Modifications : N-methylation decreases solubility but increases metabolic stability, as seen in pharmacokinetic studies of related compounds .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability using LC-MS/MS after oral administration in rodents. Poor in vivo activity may correlate with rapid clearance (e.g., t1/2_{1/2} < 2 hours) .
  • Metabolite Identification : Use hepatic microsomes to identify Phase I/II metabolites. For example, hydroxylation at the isopropyl group reduces target affinity .
  • Formulation Optimization : Encapsulation in liposomes or PEGylation improves solubility and bioavailability for compounds with logP > 3 .

Q. What computational methods are effective for predicting binding modes of this compound to therapeutic targets like RORγt or Cav channels?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with RORγt (PDB ID: 3L0J). Key residues: Arg364 and His479 form hydrogen bonds with the sulfamoyl group .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex. RMSD values > 2.5 Å indicate poor binding .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC50_{50} values .

Q. How can crystallography data clarify structural ambiguities in sulfonamide-acetamide derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve bond angles and conformations. For example, the dihedral angle between the acetamide and sulfamoyl phenyl rings is ~45°, impacting planar stacking interactions .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S-O···H-N hydrogen bonds contribute 22% to crystal packing) .

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